molecular formula C15H16O B8652366 4-(1-Methylethyl)(1,1'-biphenyl)-2-ol CAS No. 55258-78-1

4-(1-Methylethyl)(1,1'-biphenyl)-2-ol

Cat. No. B8652366
M. Wt: 212.29 g/mol
InChI Key: HQNURLCJEISYIP-UHFFFAOYSA-N
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Patent
US04036989

Procedure details

A mixture of 4-isopropyl-2-methoxybiphenyl (3.8g from Example 5) in aqueous hydrobromic acid (150ml; 48%) and acetic acid (glacial, 50ml) was stirred under reflux for 7 hours. The mixture was cooled, diluted with water and extracted with ether. The extract was washed with water, dried, evaporated and distilled to give 2-hydroxy-4-isopropylbiphenyl, b.p. 112°-113°/0.2 mm.
Name
4-isopropyl-2-methoxybiphenyl
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[C:6]([O:16]C)[CH:5]=1)([CH3:3])[CH3:2]>Br.C(O)(=O)C.O>[OH:16][C:6]1[CH:5]=[C:4]([CH:1]([CH3:3])[CH3:2])[CH:9]=[CH:8][C:7]=1[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
4-isopropyl-2-methoxybiphenyl
Quantity
3.8 g
Type
reactant
Smiles
C(C)(C)C1=CC(=C(C=C1)C1=CC=CC=C1)OC
Name
Quantity
150 mL
Type
solvent
Smiles
Br
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC(=C1)C(C)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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